tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1358667-55-6
VCID: VC0059282
InChI: InChI=1S/C20H26N2O3/c1-19(2,3)25-18(24)21-12-8-14(9-13-21)22-16-7-5-4-6-15(16)20(10-11-20)17(22)23/h4-7,14H,8-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C4(C2=O)CC4
Molecular Formula: C20H26N2O3
Molecular Weight: 342.439

tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate

CAS No.: 1358667-55-6

Cat. No.: VC0059282

Molecular Formula: C20H26N2O3

Molecular Weight: 342.439

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate - 1358667-55-6

Specification

CAS No. 1358667-55-6
Molecular Formula C20H26N2O3
Molecular Weight 342.439
IUPAC Name tert-butyl 4-(2'-oxospiro[cyclopropane-1,3'-indole]-1'-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C20H26N2O3/c1-19(2,3)25-18(24)21-12-8-14(9-13-21)22-16-7-5-4-6-15(16)20(10-11-20)17(22)23/h4-7,14H,8-13H2,1-3H3
Standard InChI Key JEMKQDQMGCGYQT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C4(C2=O)CC4

Introduction

Chemical Identity and Physical Properties

tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate is identified by the CAS registry number 1358667-55-6, providing a unique identifier for this chemical entity in scientific databases and literature. The compound possesses a molecular formula of C20H26N2O3, corresponding to a molecular weight of 342.439 g/mol. Its chemical structure can be represented by the canonical SMILES notation: CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C4(C2=O)CC4, which encodes the precise arrangement of atoms and bonds within the molecule .

Key Structural Features

The structure of tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate incorporates several notable features:

  • A tert-butoxycarbonyl (Boc) protecting group attached to the piperidine nitrogen

  • A piperidine ring serving as a key structural scaffold

  • An indoline moiety with an oxo group at the 2' position

  • A spirocyclic junction connecting the cyclopropane and indoline rings

Physical Properties

The compound typically appears as a colorless to off-white solid or oil under standard laboratory conditions. Due to its complex structure with both polar and non-polar regions, it demonstrates moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, while exhibiting limited solubility in water and highly polar solvents .

Synthesis Methods and Pathways

The synthesis of tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate typically requires multi-step synthetic pathways that involve careful control of reaction conditions to achieve high yields and stereoselectivity.

General Synthetic Approaches

Common synthetic methods for this compound often employ diazo compounds in cyclopropanation reactions, which are crucial for forming the spirocyclic structure connecting the cyclopropane and indoline rings. These reactions typically require specialized catalysts and precise reaction conditions to ensure proper ring formation and stereochemical control.

Synthetic Challenges

The formation of the spirocyclic junction between the cyclopropane and indoline rings presents significant synthetic challenges. This junction requires careful control of reaction conditions to achieve:

  • Regioselective cyclopropanation

  • Preservation of the oxo functionality

  • Prevention of undesired side reactions

  • Control of stereochemistry at the spirocenter

Biological Activity and Applications

Compounds with structural features similar to tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate have demonstrated significant biological activities, making this compound of interest in medicinal chemistry research.

Structure-Activity Relationships

The unique spirocyclic structure of this compound may contribute to its biological activities in several ways:

  • The rigid spirocyclic core can provide a well-defined three-dimensional structure that may enhance binding to specific biological targets

  • The indoline-2'-one moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition

  • The piperidine ring offers opportunities for additional functionalization to optimize biological activity

  • The tert-butoxycarbonyl group serves as a protecting group that can be removed to reveal a secondary amine for further derivatization

Comparison with Related Compounds

Table 1 provides a comparison between the target compound and structurally related molecules:

CompoundKey Structural DifferenceMolecular Weight (g/mol)CAS Number
tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylateCyclopropane ring at spirocenter342.4391358667-55-6
tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylateCyclopentane ring at spirocenter370.4851358667-58-9
tert-Butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylateNon-spirocyclic structure with methyl substituentsN/AN/A

This comparison highlights how subtle structural variations can significantly alter the molecular properties and potentially the biological activities of these related compounds .

Research Context and Applications

The research interest in tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate stems from the broader investigation of spirocyclic indoline derivatives in medicinal chemistry.

Use in Chemical Biology

This compound serves as an important building block or intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The presence of the tert-butoxycarbonyl protecting group allows for selective deprotection and further functionalization of the piperidine nitrogen, enabling the creation of diverse chemical libraries .

Spectroscopic Characterization

The structural characterization of tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate typically involves various spectroscopic techniques.

Identification Parameters

Several key identifiers help in the unambiguous characterization of this compound:

  • InChI Key: JEMKQDQMGCGYQT-UHFFFAOYSA-N

  • PubChem CID: 71464276

These identifiers allow researchers to access additional information about the compound in various chemical databases.

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